
9H-fluoren-4-ol
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Overview
Description
9H-fluoren-4-ol is a useful research compound. Its molecular formula is C13H10O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
9H-Fluoren-4-ol serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it suitable for creating polymers and pharmaceuticals. For instance, it can be utilized in the synthesis of indole-containing compounds through dehydrogenative reactions, yielding high purity and selectivity under mild conditions .
Electroluminescent Materials
The compound is also explored for its potential in organic electronics, particularly in the development of electroluminescent materials. The ability to form stable derivatives with desirable electronic properties makes it a candidate for applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Biological Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For example, synthesized compounds based on this structure were tested against various bacterial strains, demonstrating significant inhibitory effects. The following table summarizes the antimicrobial activity:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 8 |
Pseudomonas aeruginosa | 8 |
These findings indicate that this compound derivatives could be promising candidates for developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer activity. Research indicates that derivatives of this compound can inhibit specific cancer cell lines by disrupting signaling pathways involved in tumor growth. For instance, fluorinated derivatives have shown efficacy in inhibiting receptor tyrosine kinases (RTKs), which are critical in cancer progression .
Medical Applications
Drug Development
In medicinal chemistry, this compound is being explored as a precursor for synthesizing therapeutic agents. Its ability to participate in various chemical reactions allows researchers to modify its structure to enhance biological activity and reduce toxicity. This adaptability makes it a valuable compound in drug design investigations .
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is utilized in producing specialty chemicals, including those used in coatings and adhesives. Its unique properties make it suitable for formulating products that require specific performance characteristics such as durability and resistance to environmental factors .
Case Studies
Synthesis and Characterization
A notable study synthesized several new derivatives of this compound and characterized their antimicrobial activities. The compounds were screened against various microorganisms, revealing promising results that suggest potential applications in treating infections caused by resistant strains .
Electronics Research
Another study focused on the use of this compound derivatives in organic electronics. Researchers demonstrated that these compounds could be effectively integrated into device architectures, enhancing performance metrics such as efficiency and stability in OLEDs .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 4-position undergoes oxidation under controlled conditions:
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Oxidation to 9H-Fluoren-4-one :
This compoundKMnO4,acetone9H-Fluoren-4-one
Treatment with potassium permanganate (KMnO₄) in acetone converts 9H-fluoren-4-ol to the corresponding ketone (9H-fluoren-4-one) with >90% yield. -
Dehydrogenation :
Nickel-catalyzed acceptorless dehydrogenation with 4-methoxybenzyl alcohol and TEMPO at 130°C yields 9-alkylated fluorene derivatives (85% yield) .
Esterification and Etherification
The hydroxyl group participates in nucleophilic substitution:
-
Ester Formation :
This compound+CH3COClpyridine4-Acetoxyfluorene+HCl
Reaction with acetyl chloride in pyridine produces 4-acetoxyfluorene (yield: 78–85%). -
Ether Synthesis :
Alkylation with benzyl bromide using NaH as a base in THF yields 4-benzyloxyfluorene (72% yield) .
Coupling Reactions
This compound serves as a substrate in cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
Palladium-catalyzed coupling with aryl boronic acids generates biaryl derivatives. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis provides 4-phenyl-9H-fluoren-4-ol in 65–70% yield . -
Ullmann-Type Coupling :
Copper-mediated coupling with iodobenzene in DMF at 120°C forms diaryl ethers (55–60% yield).
Photochemical Reactions
Under UV light, this compound undergoes [6π] photocyclization. Irradiation at 366 nm in THF generates cis-hexahydrocarbazol-4-one via a triplet-state mechanism (98% yield) .
Reduction and Functionalization
-
Nitro Group Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces nitro-substituted derivatives to amines. For example, 2-nitro-9H-fluoren-4-ol converts to 2-amino-9H-fluoren-4-ol (90% yield) . -
Imine Formation :
Condensation with pyridine-2-carboxaldehyde in DCM forms imine intermediates, which are reduced to secondary amines using NaBH₄ (95% yield) .
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in the presence of TEMPO, confirmed by deuterium-labeling studies .
-
Photocyclization : DFT calculations reveal a triplet-state pathway with a -hydrogen shift (energy barrier: 43.2 kJ/mol) .
-
Coupling Reactions : Palladium-mediated oxidative addition and transmetallation steps dominate Suzuki and Ullmann mechanisms .
Properties
CAS No. |
28147-35-5 |
---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
9H-fluoren-4-ol |
InChI |
InChI=1S/C13H10O/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7,14H,8H2 |
InChI Key |
ANGFHRWEXHAILW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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